molecular formula C12H17ClN2 B13573225 [1-(4-Chlorophenyl)piperidin-3-yl]methanamine

[1-(4-Chlorophenyl)piperidin-3-yl]methanamine

Cat. No.: B13573225
M. Wt: 224.73 g/mol
InChI Key: IBWSAHJCOCYBBY-UHFFFAOYSA-N
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Description

[1-(4-Chlorophenyl)piperidin-3-yl]methanamine: is an organic compound belonging to the class of phenylpiperidines. This compound features a piperidine ring substituted with a chlorophenyl group and a methanamine group. It is a significant molecule in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chlorophenyl)piperidin-3-yl]methanamine typically involves the reaction of 4-chlorobenzaldehyde with piperidine, followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [1-(4-Chlorophenyl)piperidin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological targets. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific receptors or enzymes .

Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in various manufacturing processes .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: The presence of both the chlorophenyl and methanamine groups in [1-(4-Chlorophenyl)piperidin-3-yl]methanamine provides unique reactivity and potential biological activity. This combination allows for diverse chemical modifications and applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

[1-(4-chlorophenyl)piperidin-3-yl]methanamine

InChI

InChI=1S/C12H17ClN2/c13-11-3-5-12(6-4-11)15-7-1-2-10(8-14)9-15/h3-6,10H,1-2,7-9,14H2

InChI Key

IBWSAHJCOCYBBY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)Cl)CN

Origin of Product

United States

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